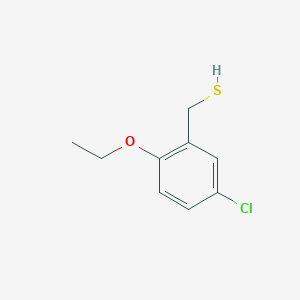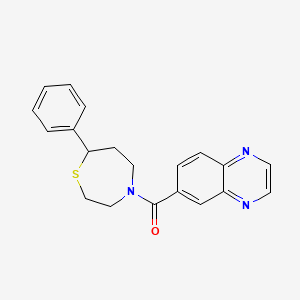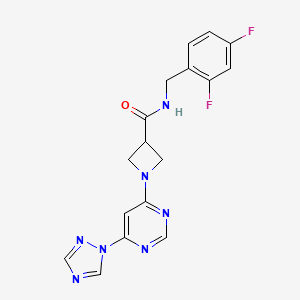
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H15F2N7O and its molecular weight is 371.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Characterization
The synthesis of compounds related to 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide often involves condensation reactions, cyclization, and functional group transformations to introduce various substituents that could potentially alter biological activity. For instance, the synthesis of pyrazolo[3,4-d]pyrimidines and triazolo[1,5-a]pyrimidines has been explored through reactions involving carboxamides and various aldehydes, leading to compounds with potential anticancer and anti-lipoxygenase activities (Rahmouni et al., 2016). Similarly, the synthesis of pyrimidine derivatives that incorporate 1,2,4-triazole or benzodiazepine moieties has been investigated for their antimicrobial properties (Jadhav et al., 2017).
Biological Activity and Applications
Compounds in this class have been extensively studied for their biological activities. For example, specific derivatives have shown significant activity against measles in vitro and moderate antitumor activity against L1210 and P388 leukemia, highlighting their potential as therapeutic agents in infectious diseases and cancer (Petrie et al., 1985). Furthermore, the study of pyridothienopyrimidines and pyridothienotriazines has revealed their antimicrobial properties, suggesting a potential application in the treatment of bacterial infections (Abdel-rahman et al., 2002).
properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N7O/c18-13-2-1-11(14(19)3-13)5-21-17(27)12-6-25(7-12)15-4-16(23-9-22-15)26-10-20-8-24-26/h1-4,8-10,12H,5-7H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOQGRBAQAHMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

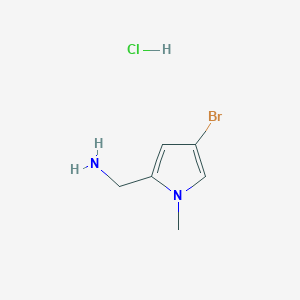
![N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2733559.png)
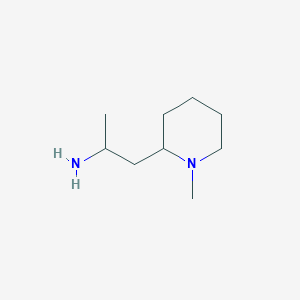
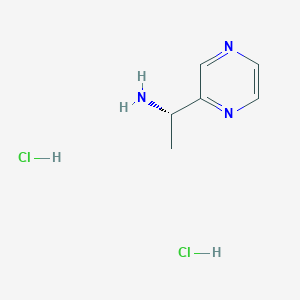
![3-[[4-(3-Methoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol](/img/structure/B2733565.png)
![4-[4-[(2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)sulfonyl]phenyl]-2-methyl-1,3-oxazole](/img/structure/B2733568.png)
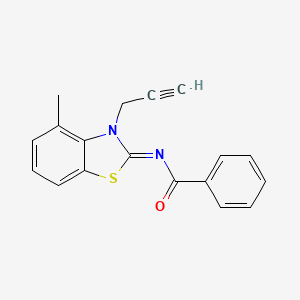
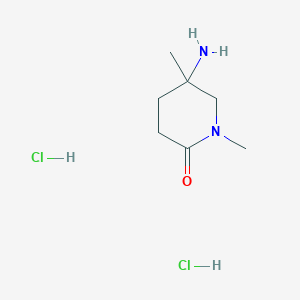
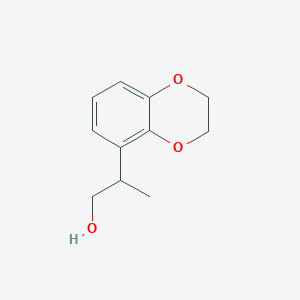

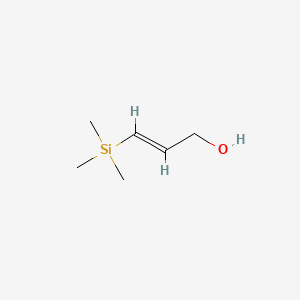
![2-(Methylthio)benzo[d]thiazole methyl sulfate](/img/structure/B2733579.png)
